molecular formula C19H26ClNO5 B4002154 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B4002154
M. Wt: 383.9 g/mol
InChI Key: OTADVNUTUYOIEI-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C19H26ClNO5 and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(2-allyl-4-chlorophenoxy)propyl]piperidine oxalate is 383.1499506 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Reactions and Cyclizations

Piperidine derivatives are instrumental in intramolecular reactions, leading to the formation of pyrrolidines and piperidines. These reactions are crucial for synthesizing various cyclic compounds, which have applications ranging from pharmaceuticals to materials science. For example, the silicon-assisted cyclocondensation of glyoxylic esters to proline and pipecolic acid derivatives demonstrates the versatility of piperidine compounds in synthesizing structurally complex molecules (Mooiweer, Hiemstra, Fortgens, & Speckamp, 1987).

Oxidation Reactions

Piperidine derivatives also play a critical role in oxidation reactions. Efficient oxidation of primary alcohols to aldehydes, catalyzed by piperidine-based reagents, demonstrates the potential application of such compounds in synthetic organic chemistry, offering a pathway to achieve high chemoselectivity and efficiency in transformations (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).

Structural and Theoretical Studies

Piperidine derivatives have been extensively studied for their thermal, optical, and structural properties. These studies are foundational for understanding the behavior of these compounds under different conditions and can lead to the development of new materials with specific properties. For example, a study on the thermal, optical, etching, structural properties, and theoretical calculations of a piperidine compound highlights the importance of these analyses in materials science (Karthik et al., 2021).

Catalytic Activities

The catalytic properties of piperidine derivatives are notable for their application in various organic reactions, including epoxidation and Suzuki-Miyaura coupling reactions. These activities highlight the utility of piperidine compounds as catalysts in organic synthesis, facilitating efficient and selective chemical transformations. For instance, the use of Mn-trimethyltriazacyclonane complexes in the presence of an oxalate buffer for the epoxidation of terminal or electron-deficient olefins showcases the catalytic potential of piperidine-related structures (Vos, Sels, Reynaers, Rao, & Jacobs, 1998).

Properties

IUPAC Name

1-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO.C2H2O4/c1-2-7-15-14-16(18)8-9-17(15)20-13-6-12-19-10-4-3-5-11-19;3-1(4)2(5)6/h2,8-9,14H,1,3-7,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTADVNUTUYOIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
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1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
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1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
Reactant of Route 4
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
Reactant of Route 5
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid

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